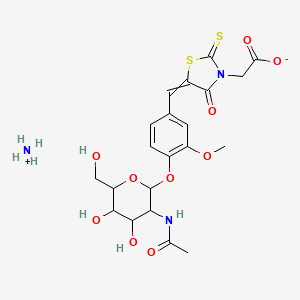

5-(4-(2-Acetamido-2-deoxyglucopyranosyloxy)-3-methoxyphenylmethylene)-2-thioxothiazolidin-4-one-3-ethanoate

Beschreibung

. This compound is particularly significant in clinical chemistry for its application in non-invasive renal function tests.

Eigenschaften

IUPAC Name |

azanium;2-[5-[[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O10S2.H3N/c1-9(25)22-16-18(29)17(28)13(8-24)33-20(16)32-11-4-3-10(5-12(11)31-2)6-14-19(30)23(7-15(26)27)21(34)35-14;/h3-6,13,16-18,20,24,28-29H,7-8H2,1-2H3,(H,22,25)(H,26,27);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMVWASOJLIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vra-glcnac is synthesized through the condensation of vanillyl N-acetyl-beta-D-glucosaminide and rhodanine-3-ethanoic acid . The reaction involves the formation of a thioxothiazolidinone ring, which is crucial for its chromogenic properties. The phenol released by enzyme action has an intense absorption peak at 492 nm, making it highly sensitive for detecting enzyme activity .

Industrial Production Methods: The industrial production of Vra-glcnac involves the preparation of vanillyl N-acetyl-beta-D-glucosaminide and rhodanine-3-ethanoic acid, followed by their condensation under controlled conditions. The substrate solution can be stored at 4-7 degrees Celsius for one week without any increase in the substrate blank .

Analyse Chemischer Reaktionen

Types of Reactions: Vra-glcnac primarily undergoes hydrolysis when acted upon by N-acetyl-beta-D-glucosaminidase. This hydrolysis releases a phenol group, which can be detected colorimetrically .

Common Reagents and Conditions: The hydrolysis reaction typically occurs at a pH of 4.5-5.0, with an optimal substrate concentration of 3 mmol/L . The reaction is monitored by measuring the absorbance at 505 nm .

Major Products Formed: The major product formed from the hydrolysis of Vra-glcnac is a phenol derivative, which has an intense absorption peak at 492 nm .

Wissenschaftliche Forschungsanwendungen

Vra-glcnac is widely used in clinical chemistry for the assay of N-acetyl-beta-D-glucosaminidase activity in urine . This application is crucial for early detection of renal diseases, as increased levels of this enzyme in urine can indicate renal damage . Additionally, Vra-glcnac can be used in research to study the activity of N-acetyl-beta-D-glucosaminidase in various biological samples .

Wirkmechanismus

The mechanism of action of Vra-glcnac involves its hydrolysis by N-acetyl-beta-D-glucosaminidase, which cleaves the glycosidic bond, releasing a phenol group . This phenol group can then be detected colorimetrically, allowing for the quantification of enzyme activity . The molecular target of Vra-glcnac is the N-acetyl-beta-D-glucosaminidase enzyme, which is involved in the breakdown of glycoproteins .

Vergleich Mit ähnlichen Verbindungen

- MNP-GlcNAc (2-methoxy-4-(2’-nitrovinyl)-phenyl GlcNAc)

- MCP-GlcNAc (sodium-cresolsulfonphthaleinyl GlcNAc)

Uniqueness: Vra-glcnac is unique due to its high sensitivity and stability compared to other chromogenic substrates like MNP-GlcNAc . It has a higher molar absorptivity and can detect low amounts of minor N-acetyl-beta-D-glucosaminidase isoenzymes . This makes it a superior choice for clinical assays and research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.